2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole
Description
The compound 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole features a benzothiazole core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 2 with an azetidine ring. The azetidine is further functionalized at position 3 with a methylene-linked 4-methylpyrazole moiety. This structure combines three heterocyclic systems (benzothiazole, azetidine, pyrazole) and a fluorinated substituent, which collectively influence its physicochemical and biological properties.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azetidine linker introduces conformational rigidity compared to more flexible alkyl chains. Pyrazole moieties are known for their role in hydrogen bonding and π-stacking interactions, which may contribute to target binding .
Properties
IUPAC Name |
2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4S/c1-10-5-20-23(6-10)9-11-7-22(8-11)15-21-14-12(16(17,18)19)3-2-4-13(14)24-15/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNQKQHIRJWUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 366.37 g/mol. The structure features a benzothiazole core, an azetidine ring, and a pyrazole moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H16F3N4S |
| Molecular Weight | 366.37 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Recent studies indicate that compounds with similar structural features to This compound exhibit significant antimicrobial activity. Research on related pyrazole derivatives has shown potent effects against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . For instance, derivatives with trifluoromethyl groups have been noted for their ability to inhibit bacterial growth effectively, demonstrating low minimum inhibitory concentrations (MIC) and bactericidal effects in time-kill assays .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrazole moiety allows for hydrogen bonding and π-π stacking interactions, while the benzothiazole core can engage in hydrophobic interactions that modulate protein activity .
Study 1: Antimicrobial Efficacy
A recent study synthesized several pyrazole derivatives and evaluated their antibacterial activity against S. aureus . Among these compounds, those structurally similar to This compound demonstrated significant growth inhibition at concentrations as low as 0.78 μg/ml . The study highlighted the potential of these compounds to overcome antibiotic resistance seen in clinical strains.
Study 2: Toxicity Assessment
In vivo studies have assessed the toxicity of related compounds at doses up to 50 mg/kg without observable adverse effects on organ function or blood parameters . This suggests a favorable safety profile for compounds within this chemical class.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs and their distinguishing features:
Key Comparative Insights
Core Heterocycles: The target compound uniquely integrates benzothiazole, azetidine, and pyrazole, whereas analogs like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () lack the azetidine linker, resulting in reduced conformational rigidity . Azetidine-containing compounds (e.g., 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole) demonstrate the versatility of this ring in modulating steric and electronic properties .
Substituent Effects: The trifluoromethyl group on the benzothiazole core enhances electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs. Pyrazole substituents (e.g., 4-methyl vs. phenyl) influence solubility and binding pocket compatibility.
Synthetic Methodologies :
- CuAAC and azide chemistry are prevalent in synthesizing pyrazole-triazole hybrids (), though the target compound may require alternative strategies for azetidine coupling .
- SHELX software () is widely used for crystallographic validation, ensuring structural accuracy in analogs .
Biological Implications :
- While explicit data for the target compound is lacking, docking studies in suggest that similar benzothiazole derivatives exhibit affinity for enzymatic active sites .
- Fluorinated groups (e.g., -CF₃, fluorophenyl) are associated with improved pharmacokinetic profiles, a feature shared with the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
